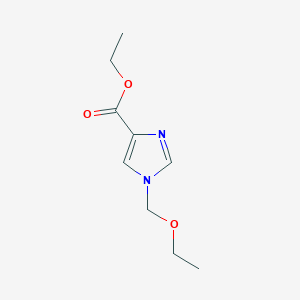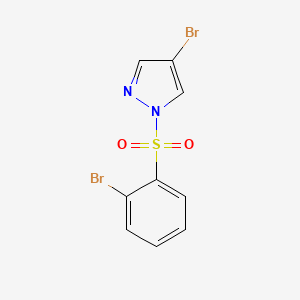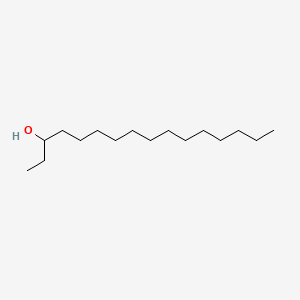
Hexadecan-3-ol
概要
説明
Hexadecan-3-ol, also known as Palmitic Acid, is a saturated fatty acid found in a variety of sources, from animal and vegetable fats to some microorganisms. It is a major component of many animal and vegetable fats, and is found in abundance in some microorganisms. Palmitic acid is an important molecule in many biochemical pathways, and has a wide range of applications in scientific research.
科学的研究の応用
Diesel Reforming
Steam reforming of hexadecane over a Rh/CeO2 catalyst in microchannels was investigated experimentally and numerically as a surrogate for diesel. The study presented a kinetic model and discussed the steam reforming of hexadecane, providing insights into the conversion of hexadecane fragments. The research showed that the turnover frequencies of linear alkanes like hexadecane are inversely proportional to the number of carbon atoms per hydrocarbon molecule, and the ceria support significantly impacts the reformate composition (Thormann et al., 2009).
Safety and Hazards
Hexadecan-3-ol should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用機序
Target of Action
Hexadecan-3-ol, also known as 3-Hexadecanol, is a secondary fatty alcohol that is hexadecane substituted by a hydroxy group at position 3 . It is a metabolite of species like Capsicum annuum and Bacillus safensis . It plays a biological role as a bacterial metabolite and a plant metabolite .
Mode of Action
It is known that fatty alcohols like this compound have hydrating properties that make them suitable emulsifiers and stabilizers in pharmaceutical formulations . They are also present in washable ointment bases due to their dispersant abilities and stabilizing properties .
Biochemical Pathways
It is known that fatty alcohols can be involved in the degradation of hydrophobic compounds . For example, hexadecane degradation in certain bacteria is associated with the initial stages of biofilm formation, cell protection against oxidative stress, and the metabolic transition to the glyoxylate pathway .
Pharmacokinetics
It is known that fatty alcohols like this compound are generally insoluble in water and soluble in alcohols and oils .
Result of Action
Due to its water-binding property, this compound is commonly used as an emollient that prevents drying and chapping of the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of this compound in different solvents can affect its availability and thus its action . Furthermore, the presence of other compounds in the environment can potentially interact with this compound and affect its efficacy.
生化学分析
Biochemical Properties
Hexadecan-3-ol plays a significant role in various biochemical reactions. It interacts with enzymes and proteins involved in fatty acid metabolism. For instance, it is metabolized by enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This compound also interacts with proteins involved in the synthesis of surfactants, which are crucial for the degradation of hydrophobic compounds .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound can stimulate the activity of alkane-degrading bacteria, leading to a decrease in the quantities of hydrophobic compounds . This compound also affects the transcription regulation of genes involved in biodegradation processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes like alcohol dehydrogenases, leading to the production of aldehydes or ketones. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress and damage to cellular components . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which convert it into aldehydes and carboxylic acids. These metabolic products can then enter various biochemical pathways, including fatty acid metabolism and gluconeogenesis . This compound also affects metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. For example, this compound can bind to fatty acid-binding proteins, which help in its transport to sites of metabolism or storage .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it participates in metabolic processes . The subcellular localization of this compound can influence its activity and function within the cell .
特性
IUPAC Name |
hexadecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUHTSVVVHMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870645 | |
| Record name | Hexadecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
593-03-3 | |
| Record name | (±)-3-Hexadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Hexadecanol influence its behavior in monolayer films?
A1: 3-Hexadecanol, unlike its isomer 2-Hexadecanol, forms more expanded monolayers at their equilibrium spreading pressures. [] This difference arises from the position of the alcohol functional group on the carbon chain. In 3-Hexadecanol, this group is located closer to the middle of the chain, leading to less compact packing compared to 2-Hexadecanol where the alcohol group is near the end. This structural difference is reflected in the molecular area occupied by each isomer in the monolayer, with 3-Hexadecanol occupying a larger area (28.7 Ų/molecule) compared to 2-Hexadecanol (21.5 Ų/molecule). [] Additionally, the intensities of vibrational bands in sum frequency spectroscopy suggest less correlated orientation of methyl groups at opposite ends of the 3-Hexadecanol molecule, further supporting a more loosely packed structure. []
Q2: What insights does vibrational sum frequency spectroscopy offer regarding the orientation of 3-Hexadecanol in monolayer films?
A2: Vibrational sum frequency spectroscopy reveals that the methyl groups on opposite ends of 3-Hexadecanol molecules within a monolayer do not adopt strongly correlated orientations. [] This observation contrasts with the behavior of 2-Hexadecanol, where such correlations are evident. This difference in methyl group orientation further supports the idea that 3-Hexadecanol forms a more expanded, less ordered monolayer compared to 2-Hexadecanol. []
Q3: Has 3-Hexadecanol been identified in any biological systems, and if so, what is its significance?
A3: Yes, 3-Hexadecanol has been identified as one of the antifungal volatile organic compounds produced by Bacillus safensis STJP. [] This bacterium, isolated from the rhizospheric soil of Stevia rebaudiana, exhibits strong biocontrol activity against the phytopathogen Alternaria alternata. [] While the specific mechanism of action of 3-Hexadecanol against Alternaria alternata requires further investigation, its presence among other antifungal metabolites produced by Bacillus safensis STJP suggests its potential role in the biocontrol activity of this bacterium. [] This finding highlights the potential of 3-Hexadecanol and similar compounds as potential biopesticides. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



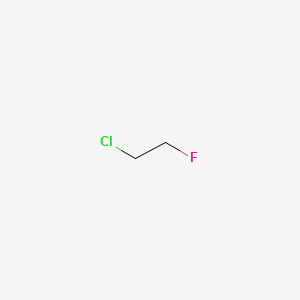
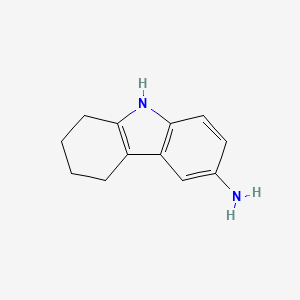

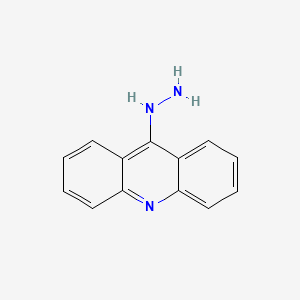


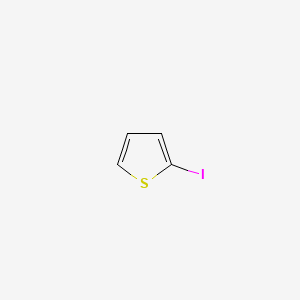

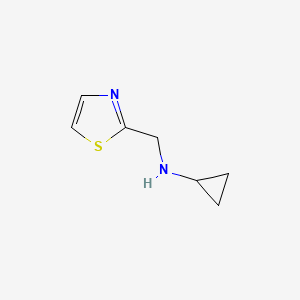
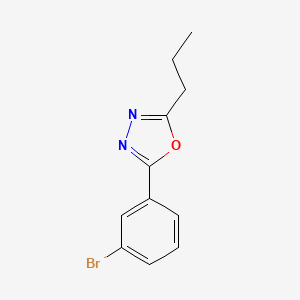
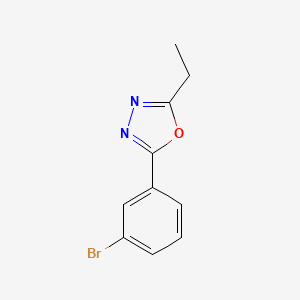
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)
